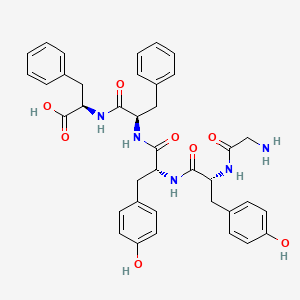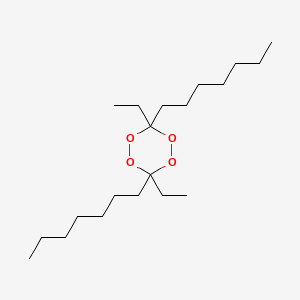![molecular formula C28H42S B12601633 Benzene, 2-[(2-hexyl-4-methylphenyl)thio]-1,3,5-tris(1-methylethyl)- CAS No. 648436-70-8](/img/structure/B12601633.png)
Benzene, 2-[(2-hexyl-4-methylphenyl)thio]-1,3,5-tris(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 2-[(2-hexyl-4-methylphenyl)thio]-1,3,5-tris(1-methylethyl)- is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 2-[(2-hexyl-4-methylphenyl)thio]-1,3,5-tris(1-methylethyl)- typically involves multiple steps, including the introduction of the hexyl and methylphenyl groups, followed by the thiolation and trisubstitution on the benzene ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and advanced purification methods are often employed to enhance efficiency and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 2-[(2-hexyl-4-methylphenyl)thio]-1,3,5-tris(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert the compound into simpler derivatives.
Substitution: Electrophilic aromatic substitution is common, where substituents on the benzene ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups onto the benzene ring.
Applications De Recherche Scientifique
Benzene, 2-[(2-hexyl-4-methylphenyl)thio]-1,3,5-tris(1-methylethyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzene, 2-[(2-hexyl-4-methylphenyl)thio]-1,3,5-tris(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, altering their activity and leading to various biological outcomes. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzene, 1-methyl-2-[(4-methylphenyl)methyl]-
- Benzene, 1-methoxy-4-methyl-2-(1-methylethyl)-
- Benzene, (1-methylethyl)-
Uniqueness
Benzene, 2-[(2-hexyl-4-methylphenyl)thio]-1,3,5-tris(1-methylethyl)- stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
648436-70-8 |
|---|---|
Formule moléculaire |
C28H42S |
Poids moléculaire |
410.7 g/mol |
Nom IUPAC |
2-(2-hexyl-4-methylphenyl)sulfanyl-1,3,5-tri(propan-2-yl)benzene |
InChI |
InChI=1S/C28H42S/c1-9-10-11-12-13-23-16-22(8)14-15-27(23)29-28-25(20(4)5)17-24(19(2)3)18-26(28)21(6)7/h14-21H,9-13H2,1-8H3 |
Clé InChI |
LNQZDNDVBXSBFO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=C(C=CC(=C1)C)SC2=C(C=C(C=C2C(C)C)C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


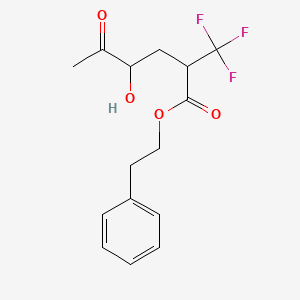

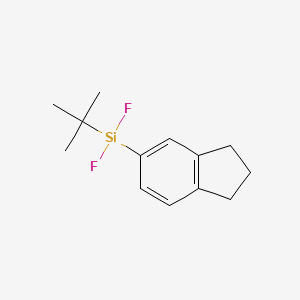
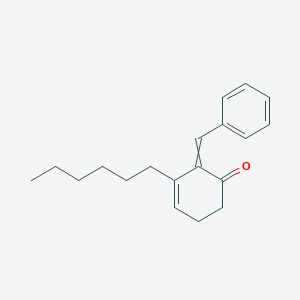
![6-[(3,4-dimethylphenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12601571.png)
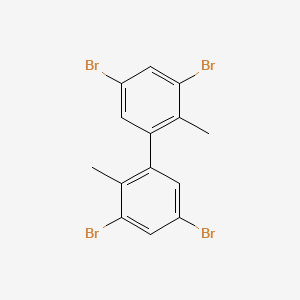
![Ethanol, 2-[[5-(phenylmethoxy)-2-pyridinyl]amino]-](/img/structure/B12601578.png)
![6-(4-Fluorophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B12601582.png)
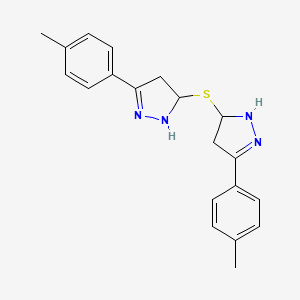

![(5,7-Dihydrobenzo[c]acridin-12(6H)-yl)acetic acid](/img/structure/B12601614.png)
![2-[4,4-Bis(4-methylphenyl)-3-butenyl]-p-xylene](/img/structure/B12601619.png)
